molecular formula C17H20F2N2O B1473366 NITD-349

NITD-349

Cat. No.: B1473366
M. Wt: 306.35 g/mol
InChI Key: UATYSFRIVIHVKL-UHFFFAOYSA-N
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Description

NITD-349 is a chemical compound known for its potent antibacterial properties, particularly against Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. It functions as an inhibitor of the mycobacterial membrane protein large 3 transporter, which is essential for the survival and replication of the bacterium .

Biochemical Analysis

Biochemical Properties

N-(4,4-dimethylcyclohexyl)-4,6-difluoro-1H-indole-2-carboxamide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been reported to interact with Mycobacterium tuberculosis enzymes, enhancing its antituberculosis activity . The compound’s interaction with these enzymes involves binding to their active sites, thereby inhibiting their function and preventing the growth of the bacteria.

Cellular Effects

N-(4,4-dimethylcyclohexyl)-4,6-difluoro-1H-indole-2-carboxamide affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound can induce apoptosis by activating caspase enzymes and altering the expression of pro-apoptotic and anti-apoptotic genes . Additionally, it can modulate cellular metabolism by affecting the activity of key metabolic enzymes, leading to altered energy production and consumption.

Molecular Mechanism

The molecular mechanism of N-(4,4-dimethylcyclohexyl)-4,6-difluoro-1H-indole-2-carboxamide involves several key interactions at the molecular level. The compound binds to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, it can inhibit the activity of certain kinases, leading to changes in cell signaling pathways . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins, resulting in altered cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-(4,4-dimethylcyclohexyl)-4,6-difluoro-1H-indole-2-carboxamide can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity can decrease over time due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular function, including altered gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of N-(4,4-dimethylcyclohexyl)-4,6-difluoro-1H-indole-2-carboxamide vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as inhibiting tumor growth or reducing bacterial infection . At high doses, it can cause toxic or adverse effects, including damage to vital organs and disruption of normal cellular functions. Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent.

Metabolic Pathways

N-(4,4-dimethylcyclohexyl)-4,6-difluoro-1H-indole-2-carboxamide is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, the compound can inhibit the activity of enzymes involved in glycolysis, leading to reduced glucose metabolism and altered energy production . Additionally, it can affect the levels of key metabolites, such as ATP and NADH, influencing cellular energy balance.

Transport and Distribution

The transport and distribution of N-(4,4-dimethylcyclohexyl)-4,6-difluoro-1H-indole-2-carboxamide within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by transporters, such as ABC transporters, and can bind to intracellular proteins that facilitate its distribution . Its localization and accumulation within cells can influence its activity and function.

Subcellular Localization

N-(4,4-dimethylcyclohexyl)-4,6-difluoro-1H-indole-2-carboxamide exhibits specific subcellular localization, which affects its activity and function. The compound can be directed to specific compartments or organelles by targeting signals or post-translational modifications . For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. Additionally, its localization to the nucleus can affect gene expression and cellular signaling pathways.

Preparation Methods

The synthesis of NITD-349 involves several steps, starting with the preparation of the indole-2-carboxamide core structure. This core structure is then modified through various chemical reactions to introduce specific functional groups that enhance its antibacterial activity. The synthetic route typically involves the use of reagents such as indole derivatives, carboxylic acids, and amines under controlled reaction conditions . Industrial production methods for this compound are designed to ensure high purity and yield, often involving large-scale synthesis and purification techniques .

Chemical Reactions Analysis

NITD-349 undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions are typically derivatives of this compound with modified functional groups that can enhance or alter its antibacterial properties .

Scientific Research Applications

NITD-349 has a wide range of scientific research applications, including:

Comparison with Similar Compounds

NITD-349 is similar to other mycobacterial membrane protein large 3 transporter inhibitors, such as SQ109, NITD-304, and MSU-43085. this compound is unique in its high potency and efficacy against both drug-sensitive and multidrug-resistant strains of Mycobacterium tuberculosis. It has a lower minimum inhibitory concentration compared to other inhibitors, making it a more effective antibacterial agent .

Similar Compounds

This compound stands out due to its favorable pharmacokinetic profile and high efficacy in both acute and chronic infection models, making it a promising candidate for the treatment of multidrug-resistant tuberculosis .

Properties

IUPAC Name

N-(4,4-dimethylcyclohexyl)-4,6-difluoro-1H-indole-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20F2N2O/c1-17(2)5-3-11(4-6-17)20-16(22)15-9-12-13(19)7-10(18)8-14(12)21-15/h7-9,11,21H,3-6H2,1-2H3,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UATYSFRIVIHVKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(CC1)NC(=O)C2=CC3=C(N2)C=C(C=C3F)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20F2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 4,6-difluoro-1H-indole-2-carboxylic acid (5 g, 25.36 mmol×4 batches) and 4,4-dimethylcyclohexylamine.HCl (I-6b: 4.6 g, 28.10 mmol, for each batch) in dry DMF (75 mL) was cooled to 0° C. and HATU (11.62 g, 30.57 mmol, for each batch) was added followed by DIPEA (22 mL, 127.9 mmol, for each batch) drop-wise and the mixture was stirred under inert atmosphere at room temperature for 17h. Ice-cold water (50 mL) was added to the reaction mixture with vigorous stirring. The precipitated solid was collected by filtration and dried thoroughly. The crude compound obtained from combining all the batches was purified by column chromatography over silica gel (100-200 mesh) using a solvent gradient of 30%-40% ethyl acetate in hexanes as eluent to afford 23 g of off-white solid. It was triturated with ether/hexanes (3:7) in five cycles to afford 20.6 g (66.2%) of 4,6-difluoro-N-(4,4-dimethylcyclohexyl)-1H-indole-2-carboxamide (2A) as an white solid.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the mechanism of action of NITD-349 against Mycobacterium tuberculosis (Mtb)?

A1: this compound targets MmpL3, a transporter protein essential for the biosynthesis of the mycobacterial cell wall. [, , , ] Specifically, MmpL3 is responsible for transporting trehalose monomycolate, a key cell wall component, across the membrane. [, ] By inhibiting MmpL3, this compound disrupts the transport of this essential lipid, ultimately leading to bacterial cell death. [, ]

Q2: Is the bactericidal activity of this compound affected by the bacterial load?

A2: Yes, research has shown that this compound demonstrates inoculum-dependent bactericidal activity. [, ] While it rapidly kills Mtb at low bacterial densities, its efficacy decreases with increasing bacterial load. [] This highlights the potential need for combination therapies or optimized dosing strategies to enhance its effectiveness against high bacterial burdens.

Q3: Are there any potential advantages to using this compound in combination with other anti-tuberculosis drugs?

A3: Combining this compound with other anti-tubercular agents, such as isoniazid (which inhibits mycolate synthesis), has demonstrated synergistic effects. [, ] This combination not only enhances the killing rate of Mtb but also helps prevent the emergence of drug-resistant mutants, even at higher bacterial loads. []

Q4: What are the key structural features of this compound that contribute to its anti-tubercular activity?

A5: While specific structure-activity relationship (SAR) data for this compound is limited in the provided abstracts, research suggests that modifications to the indole ring and the carboxamide group can significantly influence the compound's activity against Mtb. [, ] Further investigation into the SAR of this compound and its analogs is crucial for optimizing its potency and developing next-generation MmpL3 inhibitors.

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